molecular formula C13H23NO3 B13338803 tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B13338803
M. Wt: 241.33 g/mol
InChI Key: SJEKXJABGKOORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a sophisticated bicyclic heterocyclic building block designed for advanced medicinal chemistry and drug discovery programs. Its value lies in the rigid, three-dimensional octahydro-2H-cyclopenta[c]pyridine scaffold, which serves as a central core for constructing novel bioactive molecules. This scaffold is recognized for its ability to impart favorable stereochemical and spatial properties to potential drug candidates, mimicking the core structures found in many natural products and active pharmaceutical ingredients . The compound is strategically functionalized with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxy group, providing two versatile handles for synthetic elaboration . The Boc group enhances the molecule's stability and solubility during synthesis, facilitating purification and handling, and can be readily removed under mild acidic conditions to reveal a secondary amine for further derivatization . The hydroxy group offers a reactive site for a wide range of transformations, including etherification, esterification, and oxidation, allowing researchers to fine-tune the compound's physicochemical and pharmacological properties. Bicyclic cores of this type have demonstrated significant utility in pharmaceutical development. For instance, closely related [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues have been explored as potent nonretinoid antagonists of retinol-binding protein 4 (RBP4) for the potential treatment of age-related macular degeneration (AMD) and Stargardt disease . The structural similarity positions this compound as a valuable intermediate for research in similar therapeutic areas, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like characteristics such as binding affinity and metabolic stability . This reagent is intended for use by professional researchers in constructing nitrogen-containing heterocycles and probing complex biological targets. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 7-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3

InChI Key

SJEKXJABGKOORX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C2C1)O

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis Approach

The most common approach involves the following sequential steps:

  • Formation of the heterocyclic core : Construction of the octahydro-2H-cyclopenta[c]pyridine ring system, often via cyclization reactions involving precursor amines and aldehydes or ketones.

  • Introduction of the hydroxyl group at position 7 : Achieved through selective hydroxylation, typically via oxidation or hydroxylation reactions under controlled conditions.

  • Esterification with tert-butyl groups : The carboxylate functional group is protected as a tert-butyl ester, often via reaction with tert-butyl alcohol derivatives in the presence of activating agents like carbodiimides or acid chlorides.

Specific Synthetic Routes from Patent and Literature Data

  • Route involving cyclization of amino precursors : Starting from aminoalkyl compounds, cyclization is facilitated using acid catalysts or dehydrating agents to form the heterocycle.

  • Hydroxylation step : The hydroxyl group at position 7 can be introduced via oxidation of a precursor methyl or methylene group, employing oxidants such as m-chloroperbenzoic acid (m-CPBA) or other selective oxidizing agents.

  • Protection and deprotection strategies : The tert-butyl ester is introduced via esterification reactions with tert-butyl alcohol derivatives, often under acidic conditions or using coupling reagents like DCC (dicyclohexylcarbodiimide).

Catalytic and Reagent Considerations

Reaction Step Typical Reagents and Conditions References
Cyclization Acid catalysts, dehydrating agents
Hydroxylation Oxidants like m-CPBA, OsO₄, or hydroxyl radical sources ,
Esterification Tert-butyl alcohol derivatives, carbodiimides, or acid chlorides ,

Reaction Conditions and Optimization

Parameter Typical Range / Conditions Purpose References
Temperature 0°C to 60°C Control oxidation/hydroxylation ,
Solvent Acetonitrile, DMPU, Toluene Solubility and reaction control ,
Catalyst 4-Dimethylaminopyridine (DMAP), Metathesis catalysts Catalysis of esterification or ring formation ,
Protecting groups Boc (tert-butyl carbamate), TBDMS Protect reactive functional groups ,

Synthesis Data and Yield Optimization

Step Typical Yield Notes References
Ring formation 60-80% Catalyzed by acid or base
Hydroxylation 50-70% Oxidation conditions critical ,
Esterification 70-85% Use of coupling reagents enhances yield ,

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization:

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous media.

  • Conditions : Elevated temperatures (60–80°C) with reflux.

  • Product : 7-Hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylic acid.

Reaction TypeReagents/ConditionsProductNotes
Acidic hydrolysis1M HCl, 70°C, 6hCarboxylic acidHigh purity (>95%) achieved with slow addition of acid.
Basic hydrolysis0.5M NaOH, 80°C, 4hCarboxylic acidFaster kinetics but requires neutralization steps.

Nucleophilic Substitution at the Ester Group

The electrophilic carbonyl carbon of the ester participates in nucleophilic acyl substitution reactions:

  • Reagents : Amines (e.g., methylamine), alcohols, or thiols.

  • Conditions : Catalyzed by 4-dimethylaminopyridine (DMAP) in acetonitrile at room temperature.

  • Product : Amide or thioester derivatives for pharmacological studies.

Example Reaction:

tert-Butyl ester+R-NH2DMAP, CH3CNRCONHR’+tert-butanol\text{tert-Butyl ester} + \text{R-NH}_2 \xrightarrow{\text{DMAP, CH}_3\text{CN}} \text{RCONHR'} + \text{tert-butanol}

This reaction is stereospecific, retaining the bicyclic structure’s configuration.

Hydroxyl Group Reactivity

The hydroxyl group at position 7 enables oxidation, alkylation, and acylation:

  • Oxidation :

    • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

    • Product : Ketone derivative (tert-butyl 7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate).

  • Alkylation :

    • Reagent : Methyl iodide (CH₃I) with potassium carbonate (K₂CO₃).

    • Product : Methoxy-substituted analog.

TransformationReagentsYieldSelectivity
OxidationPCC82%>90% for ketone.
AlkylationCH₃I, K₂CO₃75%Monoalkylation preferred.

Cycloaddition and Ring-Opening Reactions

The strained bicyclic system participates in cycloaddition reactions with dienes or alkynes under thermal conditions:

  • Diels-Alder Reaction :

    • Conditions : 120°C, toluene, 12h.

    • Product : Polycyclic adducts with enhanced rigidity.

Mechanistic Insight :
The electron-deficient cyclopenta[c]pyridine ring acts as a dienophile, favoring [4+2] cycloaddition. Regioselectivity is influenced by the tert-butyl group’s steric effects.

Stability and Side Reactions

The compound’s stability is pH- and temperature-dependent:

  • Degradation Pathways :

    • Acidic Conditions : Ester hydrolysis dominates.

    • Basic Conditions : Ring-opening via β-elimination observed at pH > 10.

  • Polymerization Risk : Occurs at >100°C without inert atmosphere.

Comparative Reactivity with Analogues

The hydroxyl group distinguishes this compound from similar derivatives:

CompoundFunctional GroupKey Reactivity Difference
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate-OH, esterHydroxyl enables H-bonding and oxidation.
tert-Butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylateKetone, esterKetone favors nucleophilic addition over substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a potential antagonist for protease-activated receptor 1 (PAR1), which plays a role in platelet aggregation and cardiovascular events. The compound’s binding to PAR1 inhibits its activity, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
  • Molecular Formula: C₁₂H₁₉NO₃ (identical to the target compound)
  • Key Differences :
    • 5-Oxo group replaces the 7-hydroxyl group.
    • Pyrrole ring instead of pyridine, reducing aromaticity.
  • Implications: The oxo group enhances electrophilicity at the 5-position, making it more reactive toward nucleophiles compared to the hydroxyl-containing analog.
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
  • Molecular Formula : C₁₁H₉ClIN₂O₂
  • Key Differences :
    • Halogen substituents (Cl, I) at the 7- and 8-positions.
    • Imidazo[1,2-a]pyridine core instead of cyclopenta[c]pyridine.
  • Enhanced electronic withdrawal effects, making the compound suitable for Suzuki cross-coupling reactions (as demonstrated in ) .
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
  • Key Differences :
    • Methoxy groups at the 5- and 6-positions.
    • Carbamate group instead of ester.
  • Implications :
    • Methoxy groups provide electron-donating effects, altering electronic distribution compared to the hydroxyl group.
    • The carbamate moiety may offer improved stability under basic conditions compared to esters .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point/Stability Solubility
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate C₁₂H₁₉NO₃ 225.28 Hydroxyl, tert-butyl ester Likely >200°C (estimated) Moderate in polar solvents (H-bonding)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Oxo, tert-butyl ester Not reported Lower in polar solvents
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₉ClIN₂O₂ 376.56 Halogens, ester 208°C Low (non-polar solvents)

Research Findings and Implications

  • NMR Behavior : Compounds with hydroxyl or amide groups (e.g., ) exhibit conformational dynamics detectable via variable-temperature NMR. The target compound’s hydroxyl group may similarly lead to observable splitting or shifting in NMR spectra due to hydrogen bonding .
  • Safety Considerations : The tert-butyl ester group generally reduces toxicity compared to methyl or ethyl esters, but the hydroxyl group may increase hygroscopicity, necessitating controlled storage conditions .

Q & A

Basic: What synthetic routes and purification methods are recommended for synthesizing tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, hydroxylation, and protection/deprotection of functional groups. For example:

  • Cyclization : Use of catalytic Lewis acids (e.g., BF₃·OEt₂) to form the cyclopenta[c]pyridine core.
  • Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening to introduce the hydroxyl group.
  • Protection : tert-Butyl carbamate protection via Boc anhydride in a basic medium (e.g., DMAP, DCM).
    Purification :
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
    Key Considerations : Monitor reaction progress via TLC and intermediate characterization by NMR .

Basic: How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic signals:
    • tert-Butyl group: Singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).
    • Hydroxy group: Broad signal at ~5.5 ppm (¹H, exchangeable with D₂O).
    • Cyclopenta[c]pyridine protons: Multiplets in the 1.5–3.0 ppm region.
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbamate C=O (1680–1720 cm⁻¹).
  • Mass Spectrometry (HRMS) : Exact mass matching molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₂₁NO₃: 264.1594).
    Validation : Compare with literature data for analogous bicyclic carbamates .

Basic: What experimental approaches are used to determine the LogP of this compound?

Methodological Answer:
LogP (octanol-water partition coefficient) is determined via:

  • Shake-Flask Method :
    • Saturate octanol and water with each other.
    • Dissolve the compound in octanol-saturated water, shake, and quantify concentrations via HPLC-UV.
  • Reverse-Phase HPLC : Calibrate retention time against standards with known LogP values.
    Data Interpretation : Adjust pH to ensure the compound remains unionized. For polar derivatives, use ion-pairing agents (e.g., TFA) .

Advanced: How can X-ray crystallography and SHELX refinement resolve challenges in determining the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation or Mo/Kα sources.
  • Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods.
  • Refinement (SHELXL) : Address challenges like:
    • Disorder : Apply split-atom models for flexible tert-butyl groups.
    • Twinning : Use TWIN/BASF commands to refine twin fractions.
  • Validation : Check R-factor convergence (<5% discrepancy) and validate geometry via PLATON .

Advanced: How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs).
  • Software Tools : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying interactions.
  • Thermal Ellipsoids : Assess hydrogen bond strength via anisotropic displacement parameters.
    Case Study : For hydroxyl-carbamate interactions, identify O-H···O=C motifs with distances <2.8 Å and angles >150° .

Advanced: How should researchers resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

  • Cross-Validation :
    • NMR vs. X-ray : Confirm proton environments (e.g., tert-butyl orientation) via NOESY/ROESY.
    • DFT Calculations : Optimize geometry using Gaussian09 and compare with experimental bond lengths/angles.
  • Dynamic Effects : Consider temperature-dependent crystallography to account for conformational flexibility.
  • Impurity Analysis : Use LC-MS to detect byproducts that may skew spectral interpretations .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C (freezer) to prevent hydrolysis.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
    Note : While the compound is not classified as hazardous (no GHS labeling), general lab safety practices apply .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.